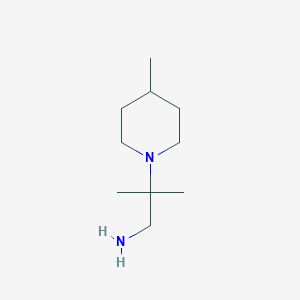

2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine is an organic compound with the molecular formula C10H22N2 and a molecular weight of 170.30 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a methyl group and an amine group on the propan-1-amine backbone. It is primarily used in research settings and is not intended for diagnostic or therapeutic use .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine typically involves the reaction of 4-methylpiperidine with a suitable alkylating agent such as 2-bromo-2-methylpropane. The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted piperidine derivatives.

Applications De Recherche Scientifique

2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine is utilized in various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

Medicine: Studied for its potential pharmacological properties, although it is not intended for therapeutic use.

Mécanisme D'action

The mechanism of action of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Specific pathways and molecular targets would depend on the context of its use in research .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine: Similar structure but with a piperazine ring instead of a piperidine ring.

N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine: Similar structure but with an ethanamine backbone.

1-(4-methylpiperidin-1-yl)propan-2-amine: Similar structure but with a different substitution pattern on the propan-amine backbone.

Uniqueness

2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in research to explore novel interactions and applications .

Activité Biologique

2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine, also known as a derivative of piperidine, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in medicine and industry.

Chemical Formula

- Chemical Formula : C12H18N2

Structural Features

The compound features a piperidine ring attached to a propanamine chain, which contributes to its unique chemical properties. The presence of the methyl group on the piperidine enhances its lipophilicity, potentially influencing its interaction with biological membranes.

| Property | Details |

|---|---|

| Molecular Weight | 194.29 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not extensively documented |

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly those involving histamine and acetylcholine, which are crucial for cognitive functions .

Therapeutic Potential

Research indicates that this compound may have therapeutic implications in the following areas:

- Cognitive Enhancement : By acting on histamine H3 receptors and cholinergic pathways, it may help improve cognitive functions and counteract cognitive decline .

- Anticancer Activity : Some derivatives have shown pro-apoptotic effects in cancer cell lines, indicating potential use in cancer therapy .

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines such as A549 and HCT116. For instance, one study showed significant late apoptosis induction in A549 cells treated with specific derivatives .

- Cell Cycle Arrest : Research has indicated that certain derivatives can induce G0/G1 phase cell cycle arrest in cancer cells, thereby inhibiting proliferation .

- Receptor Interaction Studies : The compound's interaction with histamine and acetylcholine receptors has been explored for its potential to enhance cognitive functions, suggesting a multifaceted role in neurological health .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Cytotoxicity | Induces apoptosis in cancer cell lines |

| Cognitive Enhancement | Modulates histaminergic and cholinergic systems |

| Antiproliferative Effects | Induces cell cycle arrest in cancer cells |

In Medicine

The compound is being investigated as a precursor for the synthesis of pharmaceutical agents aimed at treating neurological disorders and certain types of cancer. Its ability to interact with multiple biological targets makes it a candidate for drug development aimed at complex conditions like Alzheimer's disease and various malignancies.

In Industry

Beyond medicinal chemistry, this compound serves as an intermediate in the synthesis of various organic compounds, contributing to the production of industrial chemicals.

Propriétés

IUPAC Name |

2-methyl-2-(4-methylpiperidin-1-yl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-9-4-6-12(7-5-9)10(2,3)8-11/h9H,4-8,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAIMMHBFBAOOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(C)(C)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640855 |

Source

|

| Record name | 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933724-18-6 |

Source

|

| Record name | 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.